2',3'-Dialdehyde guanosine diphosphate is a derivative of guanosine diphosphate, characterized by the presence of aldehyde groups at the 2' and 3' positions of the ribose sugar. This compound plays a significant role in biochemical processes, particularly in cellular signaling and metabolic pathways. It is classified as a purine ribonucleoside diphosphate, which is a category of organic compounds that includes nucleotides with two phosphate groups esterified to a ribose sugar moiety.
The compound can be sourced from biological systems where guanosine diphosphate undergoes specific chemical modifications. It falls under the classification of nucleotides, specifically purine ribonucleotides, which are essential for various biological functions including energy transfer and signal transduction. The molecular formula for 2',3'-dialdehyde guanosine diphosphate is with a molecular weight of approximately 443.2 g/mol .
The synthesis of 2',3'-dialdehyde guanosine diphosphate typically involves the oxidation of guanosine diphosphate. This can be achieved using specific oxidizing agents that selectively convert the hydroxyl groups at the 2' and 3' positions to aldehyde groups. Common methods include:
The choice of method depends on desired yield, purity, and application in research or industrial settings.
The molecular structure of 2',3'-dialdehyde guanosine diphosphate features:
The structural representation can be illustrated in chemical notation, highlighting its functional groups and connectivity. The compound's stereochemistry is crucial for its biological activity, influencing interactions with enzymes and receptors.
2',3'-Dialdehyde guanosine diphosphate participates in several biochemical reactions:
These reactions are critical for understanding its role in cellular metabolism and signaling cascades.
The mechanism of action for 2',3'-dialdehyde guanosine diphosphate primarily revolves around its ability to act as a signaling molecule. It influences several pathways:
This multifaceted mechanism underscores its importance in cellular communication and metabolic regulation.
2',3'-Dialdehyde guanosine diphosphate exhibits several notable physical and chemical properties:
Relevant data on melting point, boiling point, and other thermodynamic properties may vary based on purity and environmental conditions but are essential for practical applications .
2',3'-Dialdehyde guanosine diphosphate has several scientific applications:
Its unique structure allows researchers to explore various biochemical interactions, making it valuable in both fundamental research and applied sciences.
2',3'-Dialdehyde GTP (oGTP) functions as an irreversible antagonist for regulatory GTP-binding proteins (G proteins). Its mechanism hinges on the structural modification where oxidation of GTP’s ribose ring generates reactive aldehyde groups at the 2' and 3' positions. These aldehydes form a covalent Schiff base with lysine residues (notably Lys^324^ in Gα subunits) within the GTP-binding pocket, permanently obstructing nucleotide exchange and hydrolysis [3] [4].
Structural studies reveal that oGTP binds quasi-irreversibly to the stimulatory G protein α-subunit (Gα~s~). The aldehydes react with critical lysine residues (e.g., Lys^907^ in murine Gα~s~) to form a stable Schiff base, which can be further stabilized by borohydride reduction. Cyanogen bromide cleavage of labeled Gα~s~ identified modification sites in the G1 and G4 regions of the GTPase domain—key motifs for nucleotide coordination and hydrolysis. Additionally, oGTPγS (a non-hydrolyzable analogue) labels Lys^324^ in the effector-binding region, confirming conformational shifts during activation that reposition this residue closer to the nucleotide pocket. These modifications lock Gα subunits in inactive (oGTP) or active (oGTPγS) conformations, validating oGTP as a functional antagonist [4].
Table 1: Structural Interactions of oGTP Analogues with Gα Subunits
Analogue | Covalent Modification Site | Functional Consequence |
---|---|---|
oGTP | Lys^907^ (G1/G4 regions) | Traps Gα in inactive state |
oGTPγS | Lys^324^ (effector domain) | Locks Gα in active state |
In human platelet membranes, oGTP pretreatment abolishes receptor-mediated regulation of adenylyl cyclase. It uncouples both stimulatory (e.g., via A2-adenosine receptors) and inhibitory pathways by blocking GTP-binding sites on Gα~s~ and Gα~i~ subunits. Direct activation of adenylyl cyclase by GTP analogs (e.g., GTPγS) is suppressed, and photoaffinity labeling of Gα~s~/Gα~i~ with [α-32P]GTP azidoanilide is inhibited. Critically, adenylyl cyclase function is restored only by recombinant Gα~s~-L, which exhibits higher basal activation rates than Gα~s~-S. Inhibitory signaling (e.g., via α~2~-adrenergic receptors) remains irrecoverable even with added Gα~i~ or βγ-dimers, indicating dependence on an ancillary GTP-binding component beyond classical G-protein subunits [3].
Table 2: Effects of oGTP on Adenylyl Cyclase Regulation in Platelets
Treatment | Adenylyl Cyclase Activity | Reconstitution Outcome |
---|---|---|
oGTP alone | Suppressed (basal ± agonists) | None |
oGTP + rGα~s~-L | Restored | Full stimulation recovery |
oGTP + rGα~i~ or βγ-dimers | No inhibition | No inhibitory pathway recovery |
oGTP acts as a specific irreversible inhibitor of Component A3 in the methyl-coenzyme M reductase (MCR) system of M. thermoautotrophicum. Among 17 purine/ATP derivatives tested, only oGTP, 8-azido-ATP, and α,β-thio-ADP fully inhibited MCR at 5 mM. oGTP exclusively binds Component A3 during the ATP activation phase of MCR catalysis. This binding is irreversible and prevents the reductive activation of MCR essential for methane formation. Component A3’s function—likely involving GTP hydrolysis to drive conformational changes—is permanently disrupted by oGTP’s covalent engagement of nucleotide-binding residues [7].
Table 3: Specificity of oGTP in Inhibiting Methanogenic Enzymes
Inhibitor | Target Component | Inhibition Mechanism |
---|---|---|
oGTP | Component A3 | Irreversible Schiff base formation |
8-azido-ATP | Undetermined | Photoaffinity crosslinking |
α,β-thio-ADP | Undetermined | Non-hydrolyzable antagonism |
The MCR system requires ATP-dependent activation to catalyze methane generation from methyl-coenzyme M and coenzyme B. oGTP impedes this process by competing with ATP for binding sites on Component A3, which orchestrates the energy-dependent assembly or conformational priming of the MCR complex. Unlike ATP, oGTP cannot be hydrolyzed and arrests the activation cycle mid-trajectory. This inhibition is synergistic with the system’s reductive activation demands: biochemical assays confirm that oGTP’s effects manifest only when Component A3 is in its ATP-responsive state, highlighting its role in coupling nucleotide hydrolysis to electron transfer steps in methanogenesis [7].
Table 4: Steps in MCR Activation Perturbed by oGTP
Activation Step | oGTP Interference | Functional Consequence |
---|---|---|
ATP binding to Component A3 | Competitive blockade | Failure of complex assembly |
Reductive activation | Disruption of ATP-hydrolysis coupling | Loss of electron transfer |
Substrate channel formation | Indirect steric obstruction | Impaired methyl-coenzyme M binding |
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